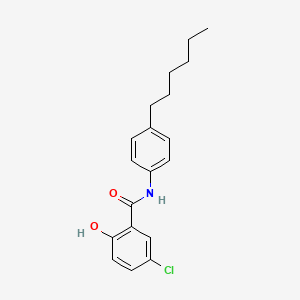
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a chlorine atom at the 5-position, a hydroxy group at the 2-position, and a hexylphenyl group at the N-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzoic acid and 4-hexylaniline.
Amide Formation: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with 4-hexylaniline in the presence of a base such as triethylamine to form the desired benzamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 2-position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxy group to a methoxy group.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium amide (NaNH2).
Major Products Formed
Oxidation: Formation of ketone or quinone derivatives.
Reduction: Formation of dechlorinated or methoxy derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Applications De Recherche Scientifique
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 5-chloro-2-hydroxy-: Lacks the hexylphenyl group, which may affect its biological activity and solubility.
Benzamide, 5-chloro-N-phenyl-2-hydroxy-: Lacks the hexyl group, which may influence its hydrophobicity and interaction with biological targets.
Benzamide, 5-chloro-N-(4-methylphenyl)-2-hydroxy-: Contains a methyl group instead of a hexyl group, which may alter its chemical and biological properties.
Uniqueness
Benzamide, 5-chloro-N-(4-hexylphenyl)-2-hydroxy- is unique due to the presence of the hexylphenyl group, which can enhance its hydrophobicity and potentially improve its interaction with lipid membranes or hydrophobic pockets in proteins. This structural feature may contribute to its distinct biological activities and applications compared to similar compounds.
Propriétés
Numéro CAS |
634186-08-6 |
|---|---|
Formule moléculaire |
C19H22ClNO2 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
5-chloro-N-(4-hexylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C19H22ClNO2/c1-2-3-4-5-6-14-7-10-16(11-8-14)21-19(23)17-13-15(20)9-12-18(17)22/h7-13,22H,2-6H2,1H3,(H,21,23) |
Clé InChI |
FBPKPVGWUPTDLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


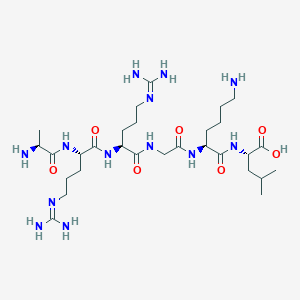
![3-[2-(Methoxycarbonylmethyl)phenyl]propiolic acid methyl ester](/img/structure/B12578217.png)
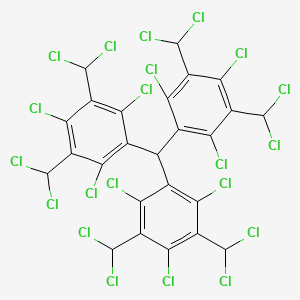

![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12578249.png)
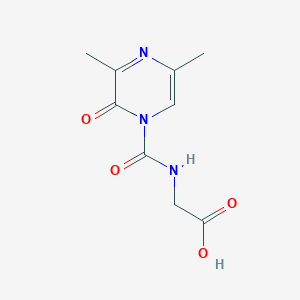
![2H-Pyrrol-2-one, 1,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12578264.png)
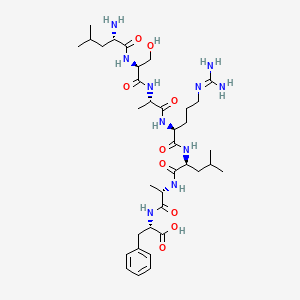
![1-{[(Ethylsulfanyl)carbonyl]oxy}ethyl 2,2-dimethylpropanoate](/img/structure/B12578273.png)
![N-(3-Chloro-2-methylphenyl)-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12578279.png)
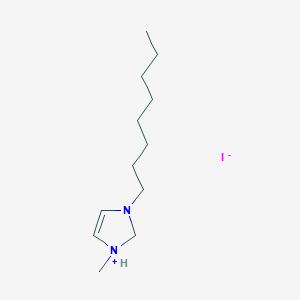

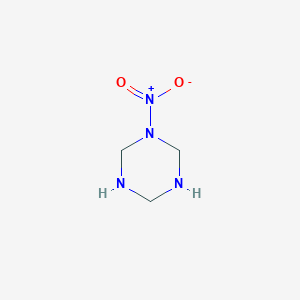
![2,4-dihydroxy-N-[(4-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B12578304.png)
